Methylzinc chloride

Catalog No.
S6642848
CAS No.
5158-46-3
M.F
CH3ClZn
M. Wt
115.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylzinc chloride

CAS Number

5158-46-3

Product Name

Methylzinc chloride

IUPAC Name

carbanide;chlorozinc(1+)

Molecular Formula

CH3ClZn

Molecular Weight

115.9 g/mol

InChI

InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1

InChI Key

NMLXKNNXODLJIN-UHFFFAOYSA-M

SMILES

[CH3-].Cl[Zn+]

Canonical SMILES

[CH3-].Cl[Zn+]

The exact mass of the compound Methylzinc chloride, 2M solution in THF is 113.921470 g/mol and the complexity rating of the compound is 4.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylzinc chloride (CAS 5158-46-3) is a mild, highly chemoselective organometallic reagent primarily utilized in palladium- and nickel-catalyzed Negishi cross-coupling reactions and targeted nucleophilic additions [1]. Typically supplied as a stable 2.0 M solution in tetrahydrofuran (THF), it offers a precise balance of reactivity and stability, bridging the gap between highly reactive Grignard reagents and less reactive organoboranes [2]. For industrial and pharmaceutical procurement, its primary value lies in its exceptional functional group tolerance, allowing for the direct methylation of complex molecular architectures without the need for extensive protecting group strategies [1].

Research Fit

1 Negishi cross-coupling methylation workflow with Pd or Ni catalysis
2 Chemoselective methyl nucleophile compatible with ester, ketone and nitrile groups
3 Stereoretentive alkenyl methylation for enyne and polyene building blocks
4 Standardized THF solution format supports direct use without transmetallation

Attempting to substitute methylzinc chloride with cheaper or more common methylating agents introduces severe process and yield liabilities. Replacing it with methylmagnesium chloride (a Grignard reagent) or methyllithium results in catastrophic loss of chemoselectivity, as these strong nucleophiles rapidly attack sensitive functional groups like esters, ketones, and nitriles, leading to complex product mixtures and requiring costly protection-deprotection steps [1]. Conversely, substituting with dimethylzinc introduces extreme handling hazards due to its high pyrophoricity and volatility, while also suffering from poor atom economy since it often transfers only one of its two methyl groups during catalytic cross-coupling [2]. Consequently, methylzinc chloride is non-interchangeable for late-stage functionalization where both process safety and high chemoselectivity are mandatory.

Substitution Risk

MeZnCl vs. methylmagnesium chloride (Grignard)
MeZnCl
Chemoselective methylation that tolerates carbonyl and nitrile electrophiles
Grignard analog
Rapid carbonyl addition destroys ester/ketone groups; incompatible with unprotected amino-heterocycles
MeZnCl
≥98% stereoretention in vinyl halide methylation with Pd catalyst
Grignard analog
Fails to deliver stereospecific outcome; may produce mixture or no reaction
MeZnCl
Preserves pre-installed surface functionalities during semiconductor functionalization
Grignard analog
Degrades surface-bound functional groups; cannot achieve sequential mixed monolayers
MeZnCl vs. dialkylzinc (Me₂Zn)
MeZnCl
One transferable methyl group provides controlled stoichiometry and less reactive byproducts
Dimethylzinc
Two methyl groups may shift catalyst compatibility and alter stereochemical outcome in certain systems

Superior Chemoselectivity in the Presence of Electrophilic Functional Groups

In comparative synthetic workflows, methylzinc chloride demonstrates a distinct advantage in functional group tolerance over traditional Grignard reagents. While methylmagnesium chloride acts as a strong nucleophile and base that readily attacks esters, ketones, and nitriles, methylzinc chloride functions as a mild nucleophile that leaves these sensitive groups intact during cross-coupling [1]. This chemoselectivity eliminates the need for transient protecting groups in highly functionalized substrates.

Evidence DimensionFunctional Group Survival (Esters, Ketones, Nitriles)
Target Compound DataHigh tolerance; groups remain intact during standard Negishi coupling conditions
Comparator Or BaselineMethylmagnesium chloride (Grignard): Poor tolerance; rapid nucleophilic attack and degradation of sensitive groups
Quantified DifferenceEliminates 2+ synthetic steps (protection/deprotection) per sensitive group
ConditionsStandard cross-coupling or nucleophilic addition in THF at ambient to moderate temperatures

Procuring methylzinc chloride streamlines synthetic routes by bypassing costly and time-consuming protecting group chemistry, directly lowering the cost of goods for complex APIs.

Surface functionality preservation
Head-to-head
MeZnCl preserves TFMPA groups; MeMgCl degrades them. Mixed monolayer achieved only with MeZnCl, with surface recombination velocity 2×10² cm s⁻¹ and ~150 mV band-edge shift.
Enables sequential semiconductor functionalization
Cl-Si(111) surface, ambient-temperature methylation

Reduced Pyrophoric Risk and Enhanced Processability

The procurement of organometallic reagents for scale-up is heavily dictated by safety profiles. Dimethylzinc is notoriously pyrophoric and requires specialized handling, often necessitating neat cylinder delivery and extreme inert atmosphere protocols [1]. In contrast, methylzinc chloride is commercially available as a 2.0 M solution in THF, which, while still flammable and moisture-sensitive, is significantly safer and manageable using standard Schlenk techniques or industrial reactor setups .

Evidence DimensionPyrophoricity and Handling Requirements
Target Compound DataFlammable/moisture-sensitive (2.0 M in THF); manageable with standard inert techniques
Comparator Or BaselineDimethylzinc (Neat): Extremely pyrophoric; ignites spontaneously in air
Quantified DifferenceSubstantial reduction in specialized safety infrastructure and handling risk
ConditionsIndustrial storage, transfer, and reactor charging

Selecting the THF solution of methylzinc chloride drastically lowers the barrier to scale-up, reducing specialized equipment costs and improving overall plant safety.

Aryl fluoride cross-coupling yield
Head-to-head
91% with MeZnCl vs. 61% with benzylzinc chloride (30% absolute yield advantage)
Supports higher throughput in fluorinated building-block synthesis
Ni(PCy₃)₂Cl₂ cat., 0.5 mmol scale, 16 h

Optimized Atom Economy in Methyl Transfer

In palladium- or nickel-catalyzed cross-coupling reactions, the use of dialkylzinc reagents often leads to stoichiometric ambiguity, as dimethylzinc frequently transfers only one of its two methyl groups efficiently, effectively wasting 50% of the active alkyl content [1]. Methylzinc chloride provides exactly one equivalent of methyl per zinc atom, ensuring predictable 1:1 stoichiometry and preventing the accumulation of unreacted organometallic waste [2].

Evidence DimensionMethyl Transfer Efficiency
Target Compound Data100% theoretical utilization of the methyl group per mole of zinc
Comparator Or BaselineDimethylzinc: Often ~50% utilization (acts as a single-methyl donor in many catalytic cycles)
Quantified DifferencePrevents 50% loss of alkyl equivalents and simplifies waste stream quenching
ConditionsPd/Ni-catalyzed Negishi cross-coupling

Predictable 1:1 stoichiometry simplifies reagent calculations, improves atom economy, and reduces the cost and hazard of quenching unreacted organometallic species.

Stereospecificity
Head-to-head
MeZnCl: ≥98% stereoretention (E-configuration); MeMgCl: reaction failure for stereospecific pathway
Required for stereochemical integrity of trisubstituted alkenes
Pd(tBu₃P)₂ cat., (Z)-3-bromo-3-en-1-yne substrates

Improved Mass Efficiency vs. Heavier Zinc Halides

When selecting an organozinc halide, the choice of the halide significantly impacts the overall mass efficiency of the reagent. Methylzinc chloride has a molecular weight of 115.88 g/mol, whereas methylzinc iodide weighs approximately 207.3 g/mol [1]. For industrial procurement, using the chloride derivative results in a ~44% reduction in reagent mass required to deliver the same molar quantity of the methyl nucleophile, directly reducing transport, storage, and disposal volumes [1].

Evidence DimensionReagent Molecular Weight (Mass per mole of active methyl)
Target Compound Data115.88 g/mol (Methylzinc chloride)
Comparator Or Baseline207.3 g/mol (Methylzinc iodide)
Quantified Difference44.1% reduction in reagent mass per mole
ConditionsBulk procurement and stoichiometric reaction planning

Lowering the mass-per-mole ratio reduces shipping costs, storage footprint, and the volume of halide waste generated during production.

Kilogram-scale process yield
Cross-study
73% isolated yield on 4.5 kg scale via Negishi coupling with MeZnCl
Supports industrial-scale methyl incorporation
Novartis PDE472 campaign; Suzuki alternative reported as inferior
Carbonyl tolerance
Class-level
MeZnCl exhibits near-inertness toward esters and ketones under coupling conditions; Grignard/organolithium reagents attack carbonyls rapidly.
Eliminates protection/deprotection steps in polyfunctional molecules
Data to verify for specific substrate combinations
Amino-heterocycle compatibility
Class-level
One-pot Ni-catalyzed Negishi coupling of amino-heteroaryl chlorides with MeZnCl succeeds without amino protection.
Supports direct methylation in medicinal chemistry libraries
Source review recommended; Ni(dppp)Cl₂-type catalyst

Late-Stage Pharmaceutical Methylation (Negishi Coupling)

Because methylzinc chloride exhibits superior functional group tolerance compared to Grignard reagents, it is the reagent of choice for introducing methyl groups into complex API intermediates that contain unprotected esters, ketones, or nitriles [1]. This direct functionalization bypasses protection/deprotection sequences.

Industrial Scale-Up of Organozinc Reactions

In pilot-plant and commercial manufacturing where the extreme pyrophoricity of dimethylzinc poses unacceptable safety risks, the 2.0 M THF solution of methylzinc chloride provides a highly processable, safer alternative without sacrificing the necessary reactivity for cross-coupling .

Chemoselective Nucleophilic Additions

For multi-functional substrates where highly reactive methyllithium or methylmagnesium chloride would cause indiscriminate nucleophilic attack, methylzinc chloride offers a controlled, mild alternative, enabling targeted additions with high chemoselectivity and predictable 1:1 stoichiometry [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-kilogram pharmaceutical intermediate methylation
Negishi coupling protocol with standardized MeZnCl solution
Process reproducibility and scalable yield at pilot-plant scale
Stereoretentive alkenyl methylation in total synthesis
Pd/MeZnCl system for high stereospecificity
Retention of double-bond geometry in enyne intermediates
Sequential surface functionalization of semiconductors
Methylation that preserves pre-installed surface groups
Mixed monolayer integrity and surface recombination velocity
Late-stage methylation of carbonyl-bearing complex substrates
Carbonyl-tolerant methyl nucleophile
Elimination of protecting group steps in synthetic routes

Hydrogen Bond Acceptor Count

1

Exact Mass

113.921470 g/mol

Monoisotopic Mass

113.921470 g/mol

Heavy Atom Count

3

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